molecular formula C13H12ClNO4S B2755696 6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950279-98-8

6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2755696
CAS No.: 950279-98-8
M. Wt: 313.75
InChI Key: YVYGYJHPQLQIQZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonylated pyrrolidine moiety at position 3 and a chlorine substituent at position 6 of the coumarin scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The chlorine atom at position 6 may further modulate electronic effects and steric properties, influencing reactivity and bioactivity.

Properties

IUPAC Name

6-chloro-3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGYJHPQLQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs of 6-chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one , emphasizing differences in substituents, physicochemical properties, biological activities, and structural features.

Compound Name Substituents (Position 3) Position 6 Key Properties Biological Activity Structural Analysis
6-Chloro-3-(2-(2-ethylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one Thiazole-pyridinyl Chlorine M.p. 174–176°C; IR: 1718 cm⁻¹ (C=O), 1567 cm⁻¹ (C=N); Yield: 85% Not reported Synthesized via ETH reaction; confirmed by ¹H-NMR (e.g., aromatic protons at δ 7.27–7.42)
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Indole-carbonyl Chlorine Not reported Antifungal activity against Candida albicans One-pot synthesis; antifungal screening via in vitro assays
6-Methyl-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one Pyrrolidine-carbonyl Methyl Crystallographic Space group P2₁/c, Z = 4 Not reported X-ray diffraction (ORTEP-3); hydrogen-bonding network stabilizes crystal structure
Armenin 7-hydroxy-8-(4-hydroxy-3-methylbutoxy) Hydrogen ESIMS and NMR data (e.g., δ 6.2–6.8 for aromatic protons) Not reported Structure elucidation via ESIMS and ¹H-NMR

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Melting Points : The thiazole-pyridinyl analog (m.p. 174–176°C) has a higher melting point than typical coumarins, likely due to π-stacking interactions from the aromatic thiazole-pyridinyl moiety.

Structural and Spectroscopic Insights

  • Crystallography : The pyrrolidine-carbonyl analog’s crystal structure (space group P2₁/c) reveals intermolecular hydrogen bonds between the carbonyl group and adjacent molecules, stabilizing the lattice . This contrasts with sulfonyl-containing compounds, where sulfonyl oxygen atoms may participate in stronger dipole interactions.
  • Spectral Data : IR spectra of the thiazole-pyridinyl analog confirm the presence of C=O (1718 cm⁻¹) and C=N (1567 cm⁻¹) bonds, while ¹H-NMR data (e.g., δ 1.26 for CH₃) validate synthetic routes .

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